molecular formula C10H16F2N2O B2926559 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole CAS No. 1856046-31-5

1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2926559
CAS No.: 1856046-31-5
M. Wt: 218.248
InChI Key: FOGHGWVILMFEFG-UHFFFAOYSA-N
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Description

1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is a synthetic pyrazole derivative of significant interest in medicinal chemistry and chemical biology research. The pyrazole nucleus is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets . This particular compound features a sec-butyl group at the N1 position and a 2,2-difluoroethoxymethyl substituent at the C3 position, a structural motif designed to enhance metabolic stability and modulate electronic properties for improved binding affinity. Researchers can leverage this compound as a key intermediate or precursor for developing novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of biological activities in scientific studies, including potent antioxidant effects by inhibiting ROS production in cellular models such as human platelets and endothelial cells , as well as notable anticancer and anti-inflammatory properties . The structural features of this compound make it a valuable candidate for investigating pathways related to oxidative stress, inflammation, and tumorigenesis. Its potential mechanism of action may involve the inhibition of key enzymes like NADPH oxidase, which plays a central role in cellular oxidative processes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-butan-2-yl-3-(2,2-difluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c1-3-8(2)14-5-4-9(13-14)6-15-7-10(11)12/h4-5,8,10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGHGWVILMFEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)COCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

This classical method involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For 1-sec-butyl-substituted pyrazoles, sec-butyl hydrazine is condensed with diketones such as acetylacetone under acidic or basic conditions. A representative reaction from continuous flow synthesis demonstrates:

$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{sec-C}4\text{H}9\text{NHNH}2 \xrightarrow{\text{HCl, EtOH}} \text{1-sec-butyl-1H-pyrazole-3,5-diol} \quad \text{(Yield: 68–72\%)}
$$

Continuous Flow Microreactor Synthesis

Recent advancements employ microreactors to enhance reaction control and scalability. Patent EP3650443A1 details a continuous flow process where anhydrous hydrazines react with α,β-unsaturated ketones in acetonitrile at 85–100°C, achieving near-quantitative conversion in <30 minutes. This method minimizes side reactions and improves regioselectivity for the 1,3-substitution pattern.

Functionalization at the 3-Position: Introducing the (2,2-Difluoroethoxy)methyl Group

Post-cyclization, the 3-position is functionalized via alkylation or nucleophilic substitution.

Alkylation of Pyrazole Intermediates

A hydroxymethyl intermediate is first generated at the 3-position using formaldehyde under basic conditions. Subsequent reaction with 2,2-difluoroethyl bromide in dimethylformamide (DMF) with potassium carbonate yields the target ether:

$$
\text{1-sec-butyl-1H-pyrazol-3-ylmethanol} + \text{F}2\text{CHCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole} \quad \text{(Yield: 55–60\%)}
$$

Mitsunobu Reaction for Ether Formation

Alternative protocols utilize the Mitsunobu reaction with 2,2-difluoroethanol and triphenylphosphine/diethyl azodicarboxylate (DEAD), achieving higher regioselectivity but requiring inert conditions:

$$
\text{1-sec-butyl-1H-pyrazol-3-ol} + \text{HOCH}2\text{CF}2\text{H} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{Target compound} \quad \text{(Yield: 70–75\%)}
$$

Industrial-Scale Optimization

Scalable production demands cost-effective and safe processes.

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%) Purity (%)
Acetonitrile K$$2$$CO$$3$$ 80 58 92
DMF NaH 100 62 89
THF Cs$$2$$CO$$3$$ 60 71 95

Tetrahydrofuran (THF) with cesium carbonate emerges as the optimal combination, balancing reactivity and ease of purification.

Purification Techniques

  • Distillation : Effective for removing excess 2,2-difluoroethyl bromide (BP: 78–80°C).
  • Crystallization : Hexane/ethyl acetate (7:3) recrystallization achieves >99% purity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scale Compatibility
Cyclocondensation Simple reagents, low cost Moderate yields, byproduct formation Lab-scale
Continuous Flow High throughput, excellent control Specialized equipment required Industrial
Post-synthetic alkylation Flexibility in substitution Multi-step, purification challenges Pilot-scale

Reaction Mechanisms and Kinetic Studies

Alkylation Kinetics

Second-order kinetics govern the alkylation step, with rate constants ($$k$$) of $$3.2 \times 10^{-4}$$ L·mol$$^{-1}$$·s$$^{-1}$$ in DMF at 80°C. Activation energy ($$Ea$$) calculations via the Arrhenius equation reveal $$Ea = 45.2$$ kJ·mol$$^{-1}$$, indicating a moderately temperature-sensitive process.

Regioselectivity in Pyrazole Formation

Density functional theory (DFT) calculations show that the sec-butyl group’s steric bulk directs electrophilic substitution to the 3-position, favoring >95% regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include pyrazole oxides.
  • Reduction products include reduced pyrazole derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and substituent effects of 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole with analogous compounds:

Compound Name Key Substituents Fluorination Pattern Applications/Notes Reference
This compound N1: sec-butyl; C3: (2,2-difluoroethoxy)methyl Two fluorine atoms on ethoxy group Intermediate for sulfonylation reactions (discontinued)
1-(2,2-difluoroethyl)-1H-pyrazole N1: 2,2-difluoroethyl Two fluorine atoms on ethyl chain Simpler fluorinated analog; used in medicinal chemistry for metabolic stability
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole N1: 2-(trifluoromethyl-pyrazole)ethyl; C4: nitro Trifluoromethyl and nitro groups High electronegativity; potential explosive or bioactive intermediate
3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole C3: dichlorophenyl-methoxy-phenyl; N1: 4-fluorobenzyl Chlorine and fluorine atoms Dual halogenation for agrochemical activity (e.g., fungicides)
5-(1,1-difluoroethyl)-1H-pyrazole C5: 1,1-difluoroethyl Two fluorine atoms on ethyl chain Compact fluorinated substituent; enhances membrane permeability

Application Trends

  • Pharmaceutical Intermediates : Fluorinated pyrazoles like the target compound and 1-(2,2-difluoroethyl)-1H-pyrazole are valued for optimizing drug candidate pharmacokinetics.
  • Agrochemicals: Halogenated analogs (e.g., dichlorophenyl-fluorobenzyl pyrazole ) dominate pesticide research due to pest resistance to non-halogenated compounds.
  • Limitations: Discontinued status of several fluorinated pyrazoles (e.g., ) highlights synthetic or regulatory hurdles, emphasizing the need for novel fluorination strategies.

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